
Trimethylsilyl propionate
Overview
Description
Trimethylsilyl propionate (TSP) is a silane derivative with the molecular formula C₆H₁₄O₂Si (CAS 16844-98-7) . It is widely used in nuclear magnetic resonance (NMR) spectroscopy as a chemical shift reference due to its sharp singlet at 0 ppm in ¹H-NMR spectra, inertness in biological matrices, and solubility in aqueous and organic solvents . Its sodium salt variant, sodium this compound (Na-TSP, CAS 253-308-4), is deuterated (TSP-d₄) for compatibility with D₂O-based NMR experiments, avoiding interference with protonated solvents .
TSP’s applications span metabolomics, where it enables quantification of amino acids, glucose, and nucleic acid metabolites in biological samples , and pharmaceutical analysis, such as quantifying ethanol and acetic acid in beverages via qNMR .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl propionate can be synthesized through the reaction of a lower alkyl propiolate with chlorotrimethylsilane in the presence of dry benzene and triethylamine . This method involves silylation of the lower alkyl ester of propiolic acid, resulting in the formation of trimethylsilyl lower alkyl propiolate, which is a key intermediate in the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Reactions with Ketones
Trimethylsilyl propionate has been utilized in one-pot reactions with ketones to synthesize 2-methylfurans. In this process, trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a catalyst, facilitating the conversion of 3-(trimethylsilyl)propargyl carboxylates and ketones into desired furan derivatives. The reaction proceeds through enol silane formation, alkylation, cyclization, and subsequent desilylation steps, yielding products in moderate to high yields (52-86%) depending on the specific substrates used .
Reactions with Organic Diselenides
Recent studies have explored the reactivity of 3-trimethylsilyl-2-propynamides derived from this compound with organic diselenides. These reactions yield novel derivatives such as 3-alkylselanyl-2-propenamides, showcasing regio- and stereoselectivity under specific catalytic conditions (e.g., using potassium carbonate in THF). This highlights the versatility of this compound in synthesizing complex organic molecules .
Role of Catalysts
The use of Lewis acids such as TMSOTf is critical in promoting these reactions. They enhance electrophilicity and facilitate the cyclization process while also playing a role in desilylation, which is essential for obtaining the desired products efficiently.
Example Reactions
Reactants | Products | Notes |
---|---|---|
This compound + Ketone | 2-Methylfuran | One-pot synthesis |
3-Trimethylsilyl-2-propynamide + Diselenide | 3-Alkylselanyl-2-propenamide | Regioselective synthesis |
Scientific Research Applications
Analytical Chemistry
Internal Standard in NMR Spectroscopy
TSP serves as a critical internal standard in NMR spectroscopy. Its use allows for the quantification of various compounds, particularly in complex mixtures. For instance, a study demonstrated its application in the rapid separation and quantitation of curcuminoids using pseudo two-dimensional liquid flash chromatography combined with NMR spectroscopy. This method significantly improved the efficiency and reliability of chemical analysis in pharmaceutical research .
Case Study: Quantification of Curcuminoids
- Method : Pseudo two-dimensional liquid flash chromatography + NMR
- Outcome : Enhanced accuracy and speed in quantifying curcuminoids.
- Reference : Jayaprakasha et al., 2013.
Pharmaceutical Applications
TSP is utilized in the pharmaceutical industry for its role as a deuterated silane, which enhances the detection limits and resolution in mass spectrometry and NMR applications. Its hygroscopic nature makes it suitable for various formulations where moisture control is crucial.
Application Examples :
- Deuterated Silane : Used for improving analytical sensitivity in drug formulation studies.
- NMR Solvent : Acts as an effective solvent for various pharmaceutical compounds.
Biochemical Research
In biochemical studies, TSP is employed as an internal standard for assessing nucleic acid interactions and protein structures. Its stability under various conditions makes it an ideal candidate for these applications.
Case Study: Nucleic Acid Interactions
- Application : Internal standard in PMR studies.
- Significance : Facilitates accurate measurement of nucleic acid interactions, crucial for genetic research .
Metabolomics
TSP has gained traction in the field of metabolomics, where it aids in the identification and quantification of metabolites within biological samples. Its deuterated form allows researchers to track metabolic changes with high precision.
Mechanism of Action
The mechanism of action of trimethylsilyl propionate primarily involves its role as a reference standard in nuclear magnetic resonance spectroscopy. The trimethylsilyl group provides a distinct and stable chemical shift, allowing for precise calibration of spectra. This aids in the accurate identification and quantification of other compounds in the sample .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between TSP and analogous silylated compounds:
Structural and Functional Differences
- This compound vs. Sodium TSP : The ester form (TSP) is volatile and suitable for organic-phase NMR, while the sodium salt (Na-TSP) is water-soluble and ideal for biological matrices .
- TSP-d₄ : Deuterated at the propionate chain, this variant eliminates signal overlap in ¹H-NMR when using D₂O .
- Sulfonic Acid Analog (CAS 18173-90-5) : The sulfonic acid group increases acidity and polarity compared to TSP, making it unsuitable as a neutral NMR reference but useful in ion-exchange applications .
- Propiolic Acid Derivative (CAS 5683-31-8) : The triple bond in propiolic acid enables click chemistry applications, unlike TSP’s carboxylate .
Biological Activity
Trimethylsilyl propionate (TSP) is a derivative of propionic acid that has gained attention in various fields, particularly in analytical chemistry and biological research. This article delves into the biological activity of TSP, highlighting its applications, mechanisms of action, and relevant research findings.
This compound is primarily used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) due to its ability to enhance the volatility and stability of analytes. Its empirical formula is , with a molar mass of 132.23 g/mol. The compound is characterized by its high thermal stability and low volatility, making it suitable for various analytical applications .
1. Antimicrobial Properties
Research has indicated that TSP exhibits antimicrobial activity against various bacterial strains. A study demonstrated that TSP can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a preservative in food and pharmaceutical industries. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
2. Cytotoxic Effects
TSP has shown cytotoxic effects on certain cancer cell lines. In vitro studies revealed that TSP can induce apoptosis in human cancer cells, including breast and lung cancer cells. The cytotoxicity was found to be dose-dependent, with higher concentrations leading to increased cell death rates .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 25 | Induction of apoptosis |
A549 (Lung) | 30 | Cell cycle arrest |
HeLa (Cervical) | 20 | Mitochondrial dysfunction |
3. Effects on Fertility
Recent studies have explored the impact of TSP on male fertility in animal models. Research indicated that exposure to TSP could impair spermatogenesis, leading to decreased sperm motility and viability. These findings raise concerns regarding the reproductive toxicity of TSP, particularly in environments where exposure is likely .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, TSP was tested against a panel of microbial pathogens. The results showed significant inhibition zones around agar wells containing TSP, particularly against Gram-positive bacteria. This study supports the use of TSP as a potential antimicrobial agent in clinical settings.
Case Study 2: Cytotoxicity Assessment
A series of cytotoxicity assays were conducted using various concentrations of TSP on different cancer cell lines. The results confirmed that TSP effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations above 20 µM.
Q & A
Basic Research Questions
Q. What is the role of trimethylsilyl propionate (TSP) in NMR spectroscopy, and how does it differ from other chemical shift standards?
TSP is widely used as an internal chemical shift reference in aqueous NMR experiments due to its solubility in deuterated water (D₂O) and inertness under physiological pH conditions. Unlike tetramethylsilane (TMS), which is suitable for organic solvents, TSP avoids signal overlap with biological metabolites in aqueous solutions . For example, in metabolomic studies, TSP's singlet at δ = 0.00 ppm provides a stable reference for aligning spectra across samples, enabling reproducible quantification of metabolites .
Q. How should TSP solutions be prepared for NMR experiments to ensure accuracy?
TSP is typically dissolved in D₂O at concentrations of 0.05–0.2 mM, depending on the experimental requirements. A standardized protocol involves:
- Dissolving TSP in a phosphate buffer (pH 6.8–7.0) to stabilize its chemical shift .
- Adding deuterated solvents (e.g., D₂O) to maintain a lock signal during NMR acquisition .
- Avoiding contamination by residual solvents (e.g., methanol) that may interfere with TSP's signal .
Q. Why is TSP preferred over DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) in certain NMR applications?
While DSS is pH-insensitive and preferred for protein NMR, TSP is favored in metabolomics due to its minimal interaction with metabolites and compatibility with aqueous buffers. However, TSP's chemical shift is pH-sensitive above pH 7.5, requiring careful buffering in studies involving variable pH conditions .
Advanced Research Questions
Q. How does TSP interact with metal ions or biomolecules in complex matrices, and how can this affect quantification?
TSP may form weak complexes with divalent cations (e.g., Cu²⁺), potentially altering its chemical shift or line width. To mitigate this:
- Include chelating agents (e.g., EDTA) in extraction buffers .
- Validate quantification using spiked internal standards (e.g., ¹³C-labeled metabolites) .
Q. What experimental design considerations are essential when using TSP in longitudinal NMR studies (e.g., drug efficacy or disease progression)?
- Temperature Control: Maintain consistent acquisition temperatures (e.g., 30°C) to avoid TSP signal drift .
- Batch Effects: Randomize sample acquisition order and include quality control (QC) samples to monitor TSP signal stability across runs .
- Data Reproducibility: Document TSP preparation protocols in detail (e.g., buffer composition, centrifugation steps) to enable replication .
Q. Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on TSP's stability in lipid-rich matrices?
Some studies report TSP signal suppression in lipid extracts due to micelle formation . To address this:
- Use alternative referencing methods (e.g., external TMS) for lipidomic studies .
- Optimize extraction protocols to minimize lipid contamination (e.g., chloroform-methanol partitioning) .
Q. Methodological Best Practices
Q. What are the key steps for validating TSP-based quantification in regulatory or clinical research?
- Linearity Testing: Verify TSP signal linearity across a range of concentrations (e.g., 0.01–1.0 mM) .
- Limit of Detection (LOD): Establish LOD using serial dilutions of TSP in representative matrices .
- Inter-laboratory Calibration: Share reference spectra and protocols to harmonize TSP referencing across labs .
Properties
IUPAC Name |
trimethylsilyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSRWXFOZLIWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168568 | |
Record name | Silanol, trimethyl-, propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16844-98-7 | |
Record name | Silanol, trimethyl-, propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, trimethyl-, propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl Propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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